(S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid is a chiral compound with the molecular formula and a molecular weight of 351.39 g/mol. The compound features a complex structure that includes a benzyloxycarbonyl group and a tert-butoxy group, contributing to its unique properties and potential applications in medicinal chemistry and biochemistry. The (S)-configuration of this compound is significant as it can influence biological activity and interactions with other molecules .
This compound is classified under amino acids and derivatives, specifically as a β-homo amino acid. It is often utilized in research settings for its potential therapeutic applications. The compound can be sourced from various chemical suppliers, including BLD Pharmatech Ltd., which specializes in research chemicals for pharmaceutical and biotech industries .
Several synthetic approaches can be employed to produce (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid. One common method involves the coupling of a benzyloxycarbonyl protected amino acid with a tert-butoxy group using coupling agents such as diisopropylcarbodiimide. This method emphasizes strategic planning in synthetic organic chemistry to achieve high yields and purity .
The molecular structure of (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid is characterized by:
The stereochemistry of the compound plays a crucial role in its biological interactions, making it essential for applications in drug design .
(S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid exhibits versatility in chemical reactions, particularly in peptide synthesis where it can act as an amino acid building block. The compound can undergo various reactions, including:
These reactions highlight the compound's utility in synthetic organic chemistry and its potential for developing biologically active compounds .
The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid is primarily related to its interactions with biological targets. Understanding these interactions is crucial for determining the compound's therapeutic potential. Techniques such as surface plasmon resonance or isothermal titration calorimetry are often employed to assess binding affinities and selectivity towards specific targets, which could lead to insights into its mechanism of action .
(S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid has several scientific applications, including:
The unique structural characteristics and biological implications of this compound make it a valuable asset in both academic research and pharmaceutical development .
The stereoselective synthesis of β-homoamino acid derivatives represents a cornerstone in the production of complex peptide architectures. (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid serves as a key β-homoglutamic acid precursor, where the tert-butyl ester protects the γ-carboxylic acid function and the benzyloxycarbonyl (Cbz) group protects the α-amino functionality. This configuration enables selective elongation of peptide chains at either terminus [3] [6]. Modern synthetic approaches leverage Evans-type chiral auxiliaries or catalytic asymmetric hydrogenation to establish the (S)-stereocenter with high enantiomeric excess (>98% ee), as confirmed by chiral HPLC analysis [4] [9]. The strategic insertion of an additional methylene unit (-CH₂-) between the α-carbon and γ-carboxyl group—characteristic of β-homoamino acids—confers enhanced conformational flexibility to resultant peptides, facilitating novel receptor interactions unavailable to native amino acid scaffolds [6].
Recent patent literature describes optimized Michael addition protocols utilizing chiral Ni(II) complexes that achieve near-quantitative yields (92-95%) while maintaining exceptional stereocontrol [6]. The synthetic route involves nucleophilic attack of a glycine equivalent onto acrylate derivatives followed by in-situ protection, minimizing epimerization risks during downstream processing. This methodology represents a significant advancement over classical Arndt-Eistert homologation, which often suffered from racemization and cumbersome multi-step sequences [6].
Table 1: Comparative Analysis of Stereoselective Synthetic Methods for β-Homoamino Acid Derivatives
Methodology | Chiral Control Element | Typical Yield (%) | Enantiomeric Excess (%) | Key Advantage |
---|---|---|---|---|
Evans Oxazolidinone | Auxiliary-mediated | 78-85 | 96-99 | Predictable stereocontrol |
Catalytic Asymmetric Hydrogenation | Chiral Rh complexes | 82-88 | 94-98 | Catalyst recyclability |
Ni(II)-Glycine Complex | Template-directed addition | 90-95 | >99 | Single-step homologation |
Enzymatic Resolution | Lipase-catalyzed hydrolysis | 40-45* | >99 | Access to both enantiomers |
*Yield based on maximum theoretical for resolution |
Carbodiimide-mediated coupling stands as the predominant methodology for constructing peptide bonds involving this β-homoamino acid derivative. The unprotected carboxylic acid at C1 readily engages with N-nucleophiles (e.g., amino acid esters) through activation by N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [9]. These reagents facilitate in-situ formation of an unstable O-acylisourea intermediate, which undergoes nucleophilic displacement by the incoming amine to form the desired peptide bond while preserving the tert-butyl and Cbz protecting groups [9].
Critical optimization studies reveal that additive systems significantly suppress racemization during activation. Specifically, N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HoBt) at 0.9-1.2 molar equivalents generates active esters that reduce epimerization to <2% during coupling, as verified by Marfey's analysis of diastereomeric products [9]. Solvent selection profoundly impacts reaction kinetics, with dichloromethane (DCM) and dimethylformamide (DMF) providing optimal dissolution characteristics—however, DMF necessitates strict temperature control (<0°C) to prevent O-acyl to N-acyl migration [6] [9].
Table 2: Comparative Performance of Carbodiimide Coupling Agents in Peptide Bond Formation
Carbodiimide Agent | Additive | Solvent | Temperature (°C) | Reaction Time (h) | Coupling Efficiency (%) | Epimerization (%) |
---|---|---|---|---|---|---|
EDC·HCl | HOBt | DCM | 0 → rt | 3 | 92 | 1.8 |
DCC | NHS | DMF | -10 | 12 | 88 | 0.9 |
DIC | OxymaPure® | DCM | rt | 1.5 | 95 | 0.7 |
EDC·HCl | None | THF | rt | 6 | 65 | 5.2 |
DCC | HOSu | Acetonitrile | 0 | 8 | 83 | 1.2 |
The orthogonal protecting group strategy employed in (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid enables sequential deprotection during solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Cbz) group demonstrates stability toward mild base and nucleophiles but undergoes clean cleavage via catalytic hydrogenation (H₂/Pd-C) in methanol or Lewis acids (BCI₃, TMSI) under aprotic conditions [2] [4]. Quantitative deprotection occurs within 2-4 hours at room temperature with 10% Pd/C (5 mol%), yielding the primary amine without affecting acid-labile tert-butyl esters [4].
Conversely, the tert-butyl ester moiety exhibits remarkable stability toward hydrogenolysis and nucleophilic bases but undergoes rapid hydrolysis in trifluoroacetic acid (TFA)/DCM (1:1 v/v) or HCl in dioxane (4M). Kinetic studies reveal complete deprotection within 30 minutes using 95% TFA, generating the free γ-carboxylic acid while preserving the Cbz group [2] [7]. This differential reactivity profile permits sequential liberation of the α-amino and γ-carboxyl functions, enabling selective chain elongation at either terminus during segment condensation strategies for complex β-peptide architectures [3] [4].
Notably, the crystalline nature of the fully protected compound (white to off-white powder) enhances purification feasibility prior to deprotection steps, with >98% purity achievable via recrystallization from ethyl acetate/hexane systems [2] [5].
Table 3: Deprotection Conditions and Selectivity for Protected β-Homoamino Acid Derivatives
Protecting Group | Recommended Deprotection Reagent | Concentration/Conditions | Time (min) | Compatibility | Byproducts |
---|---|---|---|---|---|
Benzyloxycarbonyl (Cbz) | H₂/Pd-C | 10% w/w, MeOH, rt | 120-240 | tert-Butyl esters, alkyl carboxylic acids | Toluene, CO₂ |
BBr₃ | 1M in DCM, -78°C → rt | 60 | tert-Butyl esters | Benzyl bromide | |
tert-Butyl ester | TFA/DCM | 95:5 v/v, rt | 15-30 | Cbz, Trt, Fmoc groups | Isobutylene, CO₂ |
HCl | 4M in dioxane, 0°C | 30 | Acid-stable protections | tert-Butyl chloride | |
TMSOTf | 0.2M in DCM, rt | 10 | Base-sensitive groups | TMS ethers |
Industrial translation of synthetic routes faces significant hurdles in solvent selection, purification efficiency, and throughput. The compound's limited solubility in hydrocarbon and ether solvents necessitates polar aprotic media (DMF, NMP) for reactions, yet these present challenges in removal during isolation—residual DMF >300 ppm can compromise peptide coupling efficiency [5] [8]. Crystallization optimization studies identify methyl tert-butyl ether (MTBE)/heptane (3:7 v/v) as optimal for final purification, yielding 76% recovery with ≥98% purity (HPLC) and ≤0.5% water content [2] [8].
Reaction concentration critically impacts yield in carbodiimide-mediated couplings. At scales >1kg, maintaining concentrations below 0.3M prevents exothermic runaway and suppresses N-acylurea formation—a side reaction consuming up to 15% product in concentrated systems [9]. Temperature-controlled addition of EDC·HCl (portion-wise over 2h at -15°C) suppresses racemization while achieving 92% conversion, verified by in-situ FTIR monitoring of the active ester intermediate [9].
Supply chain considerations necessitate tert-butyl group introduction via acid-catalyzed esterification with isobutene rather than expensive Boc₂O, reducing raw material costs by 40%. However, this route demands rigorous water exclusion (<50 ppm) to prevent di-tert-butyl byproduct formation [6] [8]. Final product stability requires sealed storage at 2-8°C under inert gas, as evidenced by accelerated stability studies showing <0.2% degradation/month versus 3.5%/month at 25°C [2] [5].
Table 4: Optimized Solvent Systems for Manufacturing Process Stages
Process Stage | Recommended Solvent System | Concentration (M) | Temperature (°C) | Yield (%) | Purity (HPLC, %) | Key Advantage |
---|---|---|---|---|---|---|
Protection (Cbz) | THF/H₂O (4:1) + Na₂CO₃ | 1.2 | 0 → 5 | 95 | 96.2 | Rapid phase separation |
Esterification (tBu) | DCM + isobutene (gas) | 0.8 | -30 | 89 | 98.5 | No inorganic salts formed |
Carbodiimide Coupling | DCM + 0.1M HOBt | 0.25 | -15 → 0 | 92 | 99.1 | Minimal racemization |
Crystallization | MTBE/Heptane (3:7) | 0.1 (slurry) | -20 | 76 | 99.7 | Low residual solvent (≤50 ppm) |
Hydrogenolysis (Cbz) | MeOH/EtOAc (1:1) + Pd/C | 0.5 | 25 | 98 | 98.9 | Catalyst filtration efficiency |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9